molecular formula C22H19N3O3 B251911 4-Ethoxy-N-(2-methyl-5-oxazolo[4,5-b]pyridin-2-yl-phenyl)-benzamide

4-Ethoxy-N-(2-methyl-5-oxazolo[4,5-b]pyridin-2-yl-phenyl)-benzamide

Cat. No. B251911
M. Wt: 373.4 g/mol
InChI Key: XSGQILDXFKUBRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Ethoxy-N-(2-methyl-5-oxazolo[4,5-b]pyridin-2-yl-phenyl)-benzamide is a chemical compound that has been studied for its potential use in scientific research. This compound is also known by its chemical formula, C24H22N4O2, and is a member of the benzamide family of compounds.

Mechanism of Action

The mechanism of action of 4-Ethoxy-N-(2-methyl-5-oxazolo[4,5-b]pyridin-2-yl-phenyl)-benzamide is not fully understood. However, it is believed that this compound may act by inhibiting certain enzymes or proteins that are necessary for the growth and survival of cancer cells and bacteria.
Biochemical and Physiological Effects
4-Ethoxy-N-(2-methyl-5-oxazolo[4,5-b]pyridin-2-yl-phenyl)-benzamide has been shown to have several biochemical and physiological effects. This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, this compound has been shown to inhibit the growth and division of cancer cells and bacteria.

Advantages and Limitations for Lab Experiments

One advantage of using 4-Ethoxy-N-(2-methyl-5-oxazolo[4,5-b]pyridin-2-yl-phenyl)-benzamide in lab experiments is its potential to selectively target cancer cells and bacteria while leaving healthy cells unharmed. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of 4-Ethoxy-N-(2-methyl-5-oxazolo[4,5-b]pyridin-2-yl-phenyl)-benzamide. One future direction is the study of this compound in combination with other drugs or therapies to enhance its effectiveness. Another future direction is the study of this compound in animal models to further understand its potential use in treating cancer and bacterial infections. Additionally, the study of the mechanism of action of this compound may lead to the development of new drugs that target similar pathways.

Synthesis Methods

The synthesis of 4-Ethoxy-N-(2-methyl-5-oxazolo[4,5-b]pyridin-2-yl-phenyl)-benzamide involves several steps. The first step is the synthesis of 2-methyl-5-oxazolo[4,5-b]pyridine, which is achieved through a reaction between 2-aminopyridine and glyoxal. The second step involves the synthesis of N-(2-methyl-5-oxazolo[4,5-b]pyridin-2-yl)-4-nitrobenzamide, which is achieved through a reaction between 2-methyl-5-oxazolo[4,5-b]pyridine and 4-nitrobenzoyl chloride. The final step involves the reduction of the nitro group to an amino group using a reducing agent such as iron powder.

Scientific Research Applications

4-Ethoxy-N-(2-methyl-5-oxazolo[4,5-b]pyridin-2-yl-phenyl)-benzamide has been studied for its potential use in scientific research. This compound has been shown to have activity against certain types of cancer cells, including breast cancer cells and lung cancer cells. In addition, this compound has been shown to have activity against certain types of bacteria, including Staphylococcus aureus and Escherichia coli.

properties

Molecular Formula

C22H19N3O3

Molecular Weight

373.4 g/mol

IUPAC Name

4-ethoxy-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide

InChI

InChI=1S/C22H19N3O3/c1-3-27-17-10-8-15(9-11-17)21(26)24-18-13-16(7-6-14(18)2)22-25-20-19(28-22)5-4-12-23-20/h4-13H,3H2,1-2H3,(H,24,26)

InChI Key

XSGQILDXFKUBRB-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C3=NC4=C(O3)C=CC=N4)C

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C3=NC4=C(O3)C=CC=N4)C

Origin of Product

United States

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